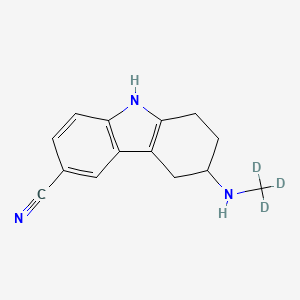
methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate typically involves the enantioselective formation of the aziridine ring. One common method is the cyclization of an appropriate precursor, such as an amino alcohol, under basic conditions. The reaction often employs reagents like sodium hydride or potassium tert-butoxide to induce cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of flow reactors for continuous synthesis, which allows for better control over reaction conditions and scalability. Additionally, the use of chiral catalysts can enhance the enantioselectivity of the synthesis process.
化学反応の分析
Types of Reactions
Methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and the formation of more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to induce ring-opening.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxaziridines, while reduction typically produces amines. Substitution reactions can lead to a variety of ring-opened products with different functional groups.
科学的研究の応用
Methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex nitrogen-containing compounds.
Biology: The compound can be used to study enzyme mechanisms and as a probe for biological systems.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate involves its reactivity due to the strained aziridine ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to form more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used.
類似化合物との比較
Similar Compounds
Aziridine: The parent compound of the aziridine family, known for its high reactivity.
N-Methylaziridine: A methyl-substituted aziridine with similar reactivity but different steric and electronic properties.
Ethyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate: An ethyl ester analog with similar chemical properties but different solubility and reactivity profiles.
Uniqueness
Methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate is unique due to its specific stereochemistry, which can impart different reactivity and selectivity in chemical reactions compared to its analogs. The presence of the methyl and propan-2-yl groups also influences its physical and chemical properties, making it a valuable compound in various synthetic and research applications.
特性
IUPAC Name |
methyl (2S,3R)-3-methyl-1-propan-2-ylaziridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5(2)9-6(3)7(9)8(10)11-4/h5-7H,1-4H3/t6-,7+,9?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEIUMZJXOJPHH-CSTAXXSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N1C(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N1C(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






